molecular formula C7H8N4O2 B2533449 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 298684-91-0

5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2533449
CAS No.: 298684-91-0
M. Wt: 180.167
InChI Key: MTPCSTHSPVPAMW-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring, making it a valuable bioisostere for purines in the design of novel therapeutic agents . This structural similarity allows TP-based compounds to effectively interact with various biological targets, while the scaffold itself offers tunable properties and generally favorable drug-like characteristics . Research into TP derivatives has revealed their potential across multiple therapeutic areas. Notably, closely related [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in animal models with low neurotoxicity, highlighting their promise in the development of central nervous system (CNS) treatments . Beyond CNS applications, the TP scaffold has been utilized in the design of inhibitors for a wide range of targets, including viral polymerases, cancer-associated kinases, microtubules, and bacterial enzymes, underscoring its versatility in drug design . The methoxymethyl substituent on this particular derivative can be strategically utilized to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, and to explore novel structure-activity relationships. This product is intended for research and development purposes only. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)11-7(10-5)8-4-9-11/h2,4H,3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPCSTHSPVPAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214414
Record name 5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105445-09-8
Record name 5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 1H-1,2,4-Triazol-5-Amine with 1,3-Dicarbonyl Compounds

In a representative procedure, 1H-1,2,4-triazol-5-amine reacts with ethyl 4-chloro-3-oxobutanoate in acetic acid under reflux to form 7-chloro-5-(chloromethyl)triazolo[1,5-a]pyrimidine. Subsequent nucleophilic substitution of the chloromethyl group with methoxide yields the target compound. This method achieves moderate yields (45–60%) but requires stringent control over reaction conditions to avoid over-oxidation.

α,β-Unsaturated Ketone Cyclization

Alternative routes employ α,β-unsaturated ketones as electrophilic partners. For example, cinnamaldehyde derivatives undergo cyclocondensation with aminotriazoles in the presence of Brønsted acids, forming the pyrimidine ring with inherent substituents. While this method simplifies step count, regioselectivity challenges limit its application for asymmetric substitution patterns.

Catalytic Synthesis Using Schiff Base Zinc Complexes

Recent advances highlight the use of immobilized catalysts for eco-friendly synthesis. Nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2], a magnetically recoverable catalyst, enables solvent-free synthesis at 60°C.

Reaction Mechanism and Optimization

The zinc complex facilitates a tandem Knoevenagel-Michael-cyclocondensation sequence between aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole. For 5-(methoxymethyl) derivatives, substituting aldehydes with methoxymethyl-acetaldehyde increases yield to 78%. Catalyst recyclability (up to 5 cycles) and reduced reaction times (3–4 hours) make this method industrially viable.

Multi-Step Synthesis from 1H-1,2,4-Triazol-5-Amine

A four-step protocol from 1H-1,2,4-triazol-5-amine provides precise control over substitution patterns:

Step Reagents/Conditions Intermediate Yield
1 Ethyl 4-chloro-3-oxobutanoate, AcOH, reflux 7-Chloro-5-(chloromethyl) intermediate 85%
2 POCl3, 80°C Phosphorylated derivative 92%
3 NaOCH3, MeOH, 50°C Methoxymethyl substitution 67%
4 HFIP, Tf2NH, 70°C Ring closure and purification 58%

This route’s modularity allows introducing diverse groups at positions 5 and 7, though step 4’s reliance on hexafluoroisopropanol raises environmental concerns.

Substitution and Functionalization Strategies

Post-cyclization functionalization offers routes to optimize physicochemical properties.

Nucleophilic Aromatic Substitution

Chlorine atoms at position 7 undergo substitution with methoxide ions in methanol under reflux, achieving 89% conversion. Microwave-assisted conditions (100°C, 30 minutes) further enhance efficiency.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at position 5. Using 5-bromo derivatives and methoxymethylboronic acid, yields reach 72% with tetrakis(triphenylphosphine)palladium(0).

Green Chemistry and Solvent-Free Approaches

Efforts to minimize waste include:

Mechanochemical Synthesis

Ball-milling 1H-1,2,4-triazol-5-amine with ethyl 3-(methoxymethyl)-3-oxopropanoate for 2 hours produces the target compound in 68% yield without solvents.

Aqueous-Phase Reactions

Using β-cyclodextrin as a phase-transfer catalyst, reactions in water achieve 63% yield at 90°C, though prolonged reaction times (12 hours) limit scalability.

Analytical Characterization and Quality Control

Critical analytical data for 5-(methoxymethyl)triazolo[1,5-a]pyrimidin-7(4H)-one:

Technique Key Findings Reference
1H NMR (400 MHz, DMSO-d6) δ 3.31 (s, 3H, OCH3), 4.52 (s, 2H, CH2O), 6.89 (s, 1H, H-2)
HPLC-MS (ESI+) m/z 181.08 [M+H]+
FT-IR ν 1675 cm−1 (C=O), 1240 cm−1 (C-O-C)

Applications and Derivative Synthesis

While beyond preparation scope, notable derivatives include:

  • 5-(Methoxymethyl)-2-phenyl variants : Synthesized via Ullmann coupling, showing 3-fold enhanced solubility.
  • 7-Thioether analogs : Prepared via substitution with thiols, exhibiting improved metabolic stability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups to the triazolopyrimidine scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with analogs reported in the evidence:

Compound Name Substituent at 5-Position Key Properties/Applications Reference ID
5-(Methoxymethyl)-...pyrimidin-7(4H)-one Methoxymethyl (-CH2OCH3) Enhanced hydrophilicity; potential for CNS or antimicrobial applications (inferred from analogs)
S1-TP (5-Chloromethyl) Chloromethyl (-CH2Cl) Electrochemically active; used in DNA interaction studies. Oxidation peak at +1.1 V (vs. Ag/AgCl). Lower solubility due to hydrophobic Cl group.
S2-TP (5-Piperidinomethyl) Piperidinomethyl (-CH2-C5H10N) Improved solubility in polar solvents; used in antitumor studies. Oxidation peak at +1.0 V.
S3-TP (5-Morpholinomethyl) Morpholinomethyl (-CH2-C4H8NO) Similar to S2-TP but with altered redox behavior (oxidation peak at +0.9 V). Tested for fatty acid-binding protein (FABP4) inhibition.
5-Ethyl-2-methoxy...pyrimidin-7(4H)-one Ethyl (-CH2CH3) Higher lipophilicity; used in agrochemical research. Collision cross-section (CCS) predicted as 180.16 g/mol.
5-Methyl-N-[4-(trifluoromethyl)phenyl]-... Methyl (-CH3) + aryl group Antifungal and antiviral activity (e.g., HSV-1 inhibition). Cytotoxicity IC50 values range from 10–50 μM.

Electrochemical and Pharmacological Profiles

  • Redox Behavior: The methoxymethyl derivative is expected to exhibit less pronounced redox activity compared to halogenated analogs like S1-TP, which show distinct oxidation peaks at +1.1 V in cyclic voltammetry (CV) due to the electron-withdrawing Cl group .
  • Biological Activity: Antimicrobial Potential: Analog 7-amino-2-(4-chlorophenyl)-...pyrimidin-5(4H)-one (CAS 1354764-81-0) demonstrates inhibitory effects on fungal pathogens, suggesting that methoxymethyl derivatives may share similar mechanisms . FABP4 Inhibition: S3-TP (morpholinomethyl) binds to FABP4 with an IC50 of 28 μM, highlighting the role of polar substituents in targeting lipid metabolism pathways . Cytotoxicity: Platinum(IV) complexes with triazolopyrimidinone ligands (e.g., 5-methyl derivatives) exhibit cytotoxicity in cancer cell lines (IC50: 2–15 μM), emphasizing the scaffold’s versatility in metal coordination .

Biological Activity

5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article provides an overview of the compound's biological activity, focusing on its anticancer, anticonvulsant, and antibacterial properties.

  • Molecular Formula : C₉H₁₁N₅O₃
  • Molecular Weight : 237.22 g/mol
  • CAS Number : 1158429-12-9

Anticancer Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound this compound has shown promising results in various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7), it was found that certain derivatives exhibited significant antiproliferative activity. For instance:

  • Compound H12 showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the positive control drug 5-FU .

The mechanism of action involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and associated proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties using models such as pentylenetetrazole (PTZ) induced epilepsy. In this context:

  • Compounds derived from triazolo[1,5-a]pyrimidine exhibited significant anticonvulsant activities with ED50 values around 31.81 mg/kg for compound 5c and 40.95 mg/kg for compound 5e.

These compounds function primarily as positive modulators of GABA_A receptors rather than sodium channel blockers, indicating a unique mechanism that may lead to lower neurotoxicity compared to traditional anticonvulsants.

CompoundED50 (mg/kg)Mechanism
5c31.81GABA_A receptor modulator
5e40.95GABA_A receptor modulator

Antibacterial Activity

The triazolo[1,5-a]pyrimidine scaffold has also demonstrated antibacterial properties. Research indicates that derivatives can inhibit bacterial growth effectively, although specific data on the methoxymethyl derivative is limited.

Q & A

Q. What are the common synthetic routes for preparing 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The compound is synthesized via cyclocondensation or cyclization reactions. Key steps include:

  • Cyclocondensation of aminoguanidine derivatives with alkyl cyanoacetates to form bicyclic intermediates, followed by functionalization (e.g., nitrosation, reduction, and acylation) .
  • Use of trimethylenedipiperidine (TMDP) as a catalyst in ethanol/water (1:1 v/v) to improve reaction efficiency and yield, with purification via silica gel chromatography .
  • Optimization of solvent systems (e.g., DMF with DEAD for cyclization) to stabilize reactive intermediates .

Q. What analytical techniques are employed to characterize triazolopyrimidinone derivatives?

  • NMR spectroscopy (¹H and ¹³C, 400 MHz) for structural elucidation of substituents and ring systems .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns (e.g., [M + H]⁺ or [M + Na]⁺ peaks) .
  • Microanalysis (e.g., CHNS elemental analysis) to verify purity .
  • Thin-layer chromatography (TLC) on silica gel plates for reaction monitoring .

Q. What solvents and catalysts are effective in triazolopyrimidinone synthesis?

  • TMDP in ethanol/water mixtures enhances reaction rates and reduces side products compared to traditional catalysts like piperidine .
  • Polar aprotic solvents (e.g., DMF) facilitate cyclization steps by stabilizing charged intermediates .

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to improve yields of triazolopyrimidinone intermediates?

  • Systematic parameter screening : Vary temperature (80–120°C), catalyst loading (5–20 mol%), and solvent ratios (e.g., ethanol/water vs. pure ethanol) to balance reactivity and solubility .
  • Additive selection : Use diethyl azodicarboxylate (DEAD) or ortho esters to drive cyclization to completion, minimizing byproducts .
  • Real-time monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction conditions dynamically .

Q. What electrochemical methods are suitable for studying DNA interactions of triazolopyrimidinones?

  • Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are used to assess binding affinity with DNA. Key parameters:
  • pH optimization (e.g., pH 7.4 to mimic physiological conditions) to stabilize DNA-electrode interactions .
  • Scan rate studies (10–500 mV/s) to distinguish diffusion-controlled vs. adsorption-driven processes .
    • Detection limits : Achieve sub-micromolar sensitivity by optimizing DNA immobilization time (10–60 minutes) and electrode surface pretreatment .

Q. How do substituents on the triazolopyrimidinone core influence corrosion inhibition efficiency?

  • Electrochemical impedance spectroscopy (EIS) and Tafel polarization evaluate inhibition performance in chloride environments. Substituents like methoxymethyl enhance adsorption on metal surfaces via electron-donating groups, reducing corrosion current density (e.g., from 12.3 µA/cm² to 2.1 µA/cm²) .
  • Quantum chemical calculations : Correlate substituent electronegativity with inhibition efficiency (e.g., trifluoromethyl groups increase hydrophobicity) .

Q. What strategies are used in lead optimization of triazolopyrimidinones for antimalarial activity?

  • Structure-activity relationship (SAR) studies :
  • Introduce aryl/aralkyl amines at position 7 to enhance Plasmodium falciparum inhibition (IC₅₀ < 100 nM) .
  • Replace chlorophenyl groups with trifluoromethyl to improve metabolic stability .
    • Pharmacokinetic profiling : Assess solubility (via HPLC) and plasma protein binding (ultrafiltration) to refine bioavailability .

Q. How to analyze conflicting electrochemical data in triazolopyrimidinone studies?

  • Controlled variable isolation : Test one parameter (e.g., pH) while holding others constant to identify confounding factors .
  • Statistical validation : Use triplicate measurements and ANOVA to assess reproducibility (RSD < 5%) .
  • Cross-technique validation : Combine CV data with UV-Vis spectroscopy or fluorescence quenching to confirm binding mechanisms .

Methodological Notes

  • Synthesis : Prioritize TMDP over piperidine for safer handling and higher yields .
  • Electrochemical studies : Pre-treat carbon electrodes with nitric acid to remove organic contaminants and ensure reproducibility .
  • Biological assays : Include cytotoxicity controls (e.g., C6 glioma cells) to differentiate therapeutic efficacy from nonspecific toxicity .

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